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Compound of Interest

Compound Name: 6-(Trifluoromethoxy)picolinonitrile

Cat. No.: B13145683

Get Quote

Part 1: Executive Summary & Structural Context
6-(Trifluoromethoxy)picolinonitrile (also known as 6-(trifluoromethoxy)pyridine-2-carbonitrile)

is a high-value intermediate used in the synthesis of agrochemicals and pharmaceutical active

ingredients (APIs). Its structural uniqueness lies in the trifluoromethoxy (-OCF₃) group, a

"super-halogen" that enhances lipophilicity and metabolic stability without the steric bulk of a

trifluoromethyl (-CF₃) group.

For researchers, the primary challenge is distinguishing this moiety from its structural isomers

(e.g., 3-OCF₃ or 4-OCF₃ analogues) and the closely related 6-trifluoromethyl (-CF₃) derivatives.

This guide provides a definitive spectroscopic atlas to validate identity and purity.
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Parameter Detail

Chemical Name 6-(Trifluoromethoxy)picolinonitrile

IUPAC Name 6-(Trifluoromethoxy)pyridine-2-carbonitrile

Molecular Formula C₇H₃F₃N₂O

Molecular Weight 188.11 g/mol

Key Precursor CAS 1221172-11-7 (Corresponding Carboxylic Acid)

Physical State
Low-melting solid or viscous oil (dependent on

purity)

Part 2: Synthesis & Impurity Origins
Understanding the synthesis is prerequisite to interpreting the spectra, as specific byproducts

will dictate the impurity profile. The most robust route proceeds from 6-

(Trifluoromethoxy)picolinic acid (CAS 1221172-11-7) via an amide intermediate.

Synthesis Workflow (Graphviz)
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Caption: Step-wise conversion from the commercially available acid to the nitrile target,

highlighting the dehydration step where hydration impurities may originate.

Part 3: Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
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The definitive identification relies on ¹⁹F NMR and ¹³C NMR due to the characteristic coupling

of the fluorine atoms.

¹⁹F NMR: The "Fingerprint" Signal
The -OCF₃ group resonates in a distinct region compared to -CF₃.

Signal: Singlet (s)

Shift:-57.0 to -58.5 ppm (vs. -68 ppm for -CF₃ analogs).

Diagnostic Value: This single peak confirms the integrity of the O-CF₃ bond. Any peak at -68

ppm indicates contamination with the trifluoromethyl analogue.

¹H NMR (Proton) Assignment (400 MHz, CDCl₃)
The pyridine ring presents an AMX spin system (three non-equivalent protons).

Position Shift (δ, ppm) Multiplicity
Coupling (J,
Hz)

Assignment
Logic

H-3 7.65 - 7.75 Doublet (d) J ≈ 7.5

Ortho to the

electron-

withdrawing

Nitrile (CN). Most

deshielded.

H-4 7.90 - 8.00 Triplet (t) / dd J ≈ 7.5, 8.0

Meta position;

typically the

highest shift in

2,6-disubstituted

pyridines.

H-5 7.15 - 7.25 Doublet (d) J ≈ 8.0

Ortho to the

electron-donating

(resonance)

Oxygen of OCF₃.

Most shielded.
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¹³C NMR (100 MHz, CDCl₃)
The carbon spectrum is dominated by C-F coupling.

Carbon Shift (δ, ppm) Splitting Pattern
Coupling Constant
(J, Hz)

OCF₃ ~120.5 Quartet (q) ¹J_CF ≈ 260 Hz

C-2 (CN) ~132.0 Singlet -

CN (Nitrile) ~116.5 Singlet -

C-6 (C-O) ~163.0 Singlet (broad) ³J_CF (small, < 5 Hz)

C-3, C-4, C-5 115 - 145 Singlet
Typical pyridine

aromatics

Expert Insight: In the ¹³C spectrum, the OCF₃ carbon will appear as a quartet with a massive

coupling constant (~260 Hz). If you do not see this quartet, your acquisition time is likely too

short to resolve the split signal from the noise.

Infrared (IR) Spectroscopy[1][2]
FT-IR is the fastest method to confirm the conversion of the amide/acid to the nitrile.

Nitrile (-C≡N) Stretch: A sharp, distinct band at 2235–2245 cm⁻¹.

Note: Absence of broad bands at 3200–3400 cm⁻¹ confirms the absence of amide/acid

precursors.

C-F Stretch: Strong, broad bands in the 1100–1300 cm⁻¹ region.

C=N (Pyridine) Stretch: ~1580 cm⁻¹ and 1470 cm⁻¹.
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Mass Spectrometry (MS)[1]
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion [M+H]⁺: 189.1 m/z.

Fragmentation Pattern:

Loss of OCF₃ (M - 85): A characteristic neutral loss yielding a fragment at ~103 m/z.

Loss of CN (M - 26): Minor fragment.

Part 4: Experimental Protocols
Protocol A: Quantitative ¹⁹F NMR for Purity Assay
To be used for determining absolute purity against an internal standard.

Internal Standard Selection: Use α,α,α-Trifluorotoluene (δ -63.7 ppm). It does not overlap

with the OCF₃ signal (-57 ppm).

Sample Prep: Dissolve 20 mg of 6-(Trifluoromethoxy)picolinonitrile and 10 mg of Internal

Standard in 0.6 mL CDCl₃.

Acquisition Parameters:

Pulse Angle: 30°

Relaxation Delay (D1): 10 seconds (Crucial: Fluorine nuclei have long T1 relaxation times;

insufficient delay leads to integration errors).

Scans: 32.

Processing: Apply exponential multiplication (LB = 1.0 Hz) before Fourier Transform.

Protocol B: GC-MS Analysis for Volatile Impurities
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

Carrier Gas: Helium at 1.0 mL/min.
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Temperature Program:

Hold 50°C for 2 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

Interpretation: The nitrile typically elutes earlier than the corresponding acid or amide due to

lack of hydrogen bonding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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